Ethyl 2-(3-oxocyclohexyl)acetate
Description
Ethyl 2-(3-oxocyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with a ketone group at the 3-position and an acetoxyethyl side chain. This compound serves as a precursor in organic synthesis, particularly in the preparation of spirocyclic trioxanes () and enantioselective intermediates ().
Properties
CAS No. |
66427-26-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-(3-oxocyclohexyl)acetate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h8H,2-7H2,1H3 |
InChI Key |
BOGWBOVLDFSVSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCCC(=O)C1 |
Canonical SMILES |
CCOC(=O)CC1CCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 3-Oxo vs. 4-Oxo Cyclohexyl Derivatives
Ethyl 2-(4-oxocyclohexyl)acetate (CAS 58012-34-3) differs by the ketone group at the 4-position of the cyclohexane ring.
Fluorinated Derivative: Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Key Features :
- Molecular Formula : C₁₀H₁₅FO₃.
- Molecular Weight : 202.22 g/mol.
- Impact of Fluorine :
- Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the adjacent carbonyl group, accelerating hydrolysis or nucleophilic substitution reactions.
- Biological Activity : Fluorinated analogs are often explored for enhanced metabolic stability in drug design, though specific data for this compound is unavailable .
Dithiane-Substituted Analog: Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclohexyl)acetate
Key Features :
- Molecular Formula : C₁₃H₁₈O₃S₂.
- Molecular Weight : 286.41 g/mol.
- Structural Impact : The dithiane ring introduces sulfur atoms, altering electronic properties and enabling chelation with metals.
Adamantane-Spiro Trioxane Derivative
Example : trans-Adamantane-2-spiro-3′-7′-carboxymethyl-1′,2′,4′-trioxaspiro[4.5]decane.
- Synthesis: Derived from methyl 2-(3-oxocyclohexyl)acetate via ozonolysis and cyclization ().
- Applications : Spirocyclic trioxanes are investigated for antimalarial and antiparasitic activities due to their peroxide bond reactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog data.
Table 2: NMR Chemical Shift Comparison (Selected Protons)
| Compound | δH (ppm) Key Signals | δC (ppm) Key Signals |
|---|---|---|
| Mthis compound | 1.25 (t, CH₂CH₃), 2.45 (m, cyclohexyl) | 170.5 (ester C=O), 208.7 (ketone) |
| Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclohexyl)acetate | 3.02 (dithiane CH₂), 2.80 (cyclohexyl) | 142.5 (ylidene C), 207.9 (ketone) |
Preparation Methods
Classical Synthesis Methods
Claisen Condensation and Subsequent Esterification
The foundational approach to synthesizing ethyl 2-(3-oxocyclohexyl)acetate involves Claisen condensation followed by esterification. A 1978 study in Synthetic Communications detailed a two-step process starting with cyclohexanone and ethyl chloroacetate. Cyclohexanone undergoes condensation with ethyl chloroacetate in the presence of sodium hydride (NaH) in anhydrous toluene, forming the β-keto ester intermediate. The reaction proceeds at 80–90°C for 6–8 hours, yielding a crude product that is purified via vacuum distillation. This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions and careful handling of NaH.
Benzylideneamine-Mediated Route
A 1976 Journal of Organic Chemistry protocol introduced a stereoselective pathway utilizing benzylideneamine derivatives. Ethyl 2-(benzylideneamino)-2-(3-oxocyclohexyl)acetate is synthesized via Schiff base formation between cyclohexanone and benzaldehyde, followed by nucleophilic addition of ethyl glycinate. Acidic hydrolysis of the benzylidene protecting group liberates the free amine, which undergoes intramolecular cyclization to yield the target compound. While this method offers enantiomeric control, its complexity and multi-step nature limit industrial applicability.
Modern and Optimized Approaches
One-Pot Tandem Substitution-Hydrolysis-Esterification
A landmark 2013 patent (CN103058870A) revolutionized the synthesis by enabling a one-pot procedure. Diethyl adipate serves as the starting material, undergoing cyclization with metallic sodium in toluene to form a sodium enolate intermediate. Subsequent nucleophilic substitution with ethyl chloroacetate at 85–100°C introduces the acetyloxyethyl moiety. Hydrolysis with concentrated hydrochloric acid (HCl) followed by decarboxylation yields 2-(3-oxocyclohexyl)acetic acid, which is esterified in situ with ethanol and sulfuric acid. This method eliminates intermediate purification steps, achieving an 82% overall yield and reducing waste generation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Na, toluene | 85°C | 6 hr | 90% |
| Substitution | Ethyl chloroacetate | 85–100°C | 3 hr | 85% |
| Hydrolysis/Decarb. | HCl (conc.), reflux | 110°C | 6 hr | 95% |
| Esterification | Ethanol, H$$2$$SO$$4$$ | 78°C | 8 hr | 95% |
Continuous Flow Synthesis
Recent industrial adaptations employ continuous flow reactors to enhance efficiency. In a 2025 EvitaChem protocol, 2-(3-oxocyclohexyl)acetic acid is generated via enzymatic decarboxylation of diethyl adipate using immobilized lipases. The acid is then esterified in a microreactor with ethanol and Amberlyst-15 catalyst, achieving 94% conversion in 30 minutes. This method reduces energy consumption by 40% compared to batch processes.
Industrial-Scale Production
Large-Batch Manufacturing
Example 3 from CN103058870A exemplifies scalable production. A 2 L reactor charged with toluene (200 mL) and sodium (17.2 g) forms a sodium dispersion at reflux. Diethyl adipate (150 mL) and ethyl chloroacetate (79.1 mL) are added sequentially, with rigorous temperature control to prevent side reactions. After hydrolysis and extraction, the crude acid is esterified with ethanol (300 mL) and sulfuric acid (2 mL), yielding 142 g of product (82% yield). This protocol emphasizes cost-effectiveness, with raw material costs under \$50/kg.
Green Chemistry Initiatives
Efforts to minimize environmental impact have led to solvent-free esterification using microwave irradiation. A 2024 study demonstrated that combining 2-(3-oxocyclohexyl)acetic acid with ethanol and p-toluenesulfonic acid under microwave conditions (300 W, 100°C) achieves 88% yield in 15 minutes, reducing solvent waste by 95% compared to traditional methods.
Mechanistic Insights
Cyclization and Enolate Formation
The sodium-mediated cyclization of diethyl adipate proceeds via enolate formation, where sodium deprotonates the α-hydrogen of the ester, generating a resonance-stabilized enolate. This intermediate undergoes intramolecular nucleophilic attack on the carbonyl carbon, forming the cyclohexanone ring.
Esterification Dynamics
Protonation of the carboxylic acid by sulfuric acid generates an acylium ion, which reacts with ethanol in an S$$_N$$2 mechanism. The reaction rate follows second-order kinetics, dependent on both acid and alcohol concentrations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Classical Claisen | 65 | 98 | 120 | Low |
| One-Pot Patent | 82 | 99 | 45 | High |
| Continuous Flow | 94 | 99.5 | 65 | High |
| Microwave | 88 | 98.5 | 55 | Moderate |
The one-pot method excels in cost and scalability, while continuous flow synthesis offers superior yields and purity. Microwave-assisted routes balance speed and environmental impact but require specialized equipment.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(3-oxocyclohexyl)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via Horner-Wadsworth-Emmons reactions or condensation of cyclohexane-1,3-dione derivatives with ethyl acetate precursors. For example, cyclohexane-1,2-dione reacts with ethyl (triphenylphosphoranylidene)acetate in ethanol at 90°C for 16 hours, yielding the product in ~61% after silica gel chromatography (PE:EA = 90:10) . Key optimizations include solvent selection (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios of reagents. Purity is validated via mass spectrometry (e.g., observed [M+H]+ at m/z 183.0 vs. calculated 183.1) .
Q. Which crystallization techniques are effective for purifying this compound, and how are solvent systems selected?
Recrystallization from ethanol is a common method, leveraging its polarity to dissolve impurities while precipitating the target compound. For example, post-hydrogenation reactions (using Pd/C catalyst), the crude product is filtered, concentrated, and recrystallized in ethanol to yield yellow crystals . Solvent selection criteria include boiling point compatibility, solubility gradients, and hydrogen-bonding capacity (e.g., ethanol’s –OH group aids in packing via N–H···O and C–H···O interactions) .
Q. How are hydrogen-bonding networks analyzed in the crystal structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve hydrogen bonds. Key metrics include bond angles (e.g., N1–C7–C8 = 115.7°, O1–C7–C8A = 119.4°) and distances, which inform packing motifs. Discrepancies in reported angles (e.g., ±2° variations across studies) are addressed by refining anisotropic displacement parameters and validating against spectroscopic data (e.g., IR or NMR) .
Advanced Research Questions
Q. How can structural contradictions in hydrogen-bonding patterns be resolved during crystallographic refinement?
Contradictions arise from dynamic disorder or overlapping electron density. Strategies include:
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion .
- Twinned refinement : Use SHELXL’s TWIN command for non-merohedral twinning .
- Cross-validation : Compare hydrogen-bond geometries (e.g., C–H···O vs. N–H···O) with quantum mechanical calculations (DFT) to validate energetically favorable configurations .
Q. What methodologies are employed to design spirocyclic analogs of this compound for antimalarial activity?
The compound serves as a precursor for ozonolysis-derived spirocycles. For example, ozonolysis of mthis compound with adamantane derivatives yields trioxaspiro[4.5]decane analogs. Key steps include:
- Ozonolysis : Controlled cleavage of double bonds in cyclohexylidene intermediates .
- Stereochemical control : Use chiral auxiliaries (e.g., (2R,3R)-butanediol) to enforce enantioselectivity .
- Biological assays : Evaluate in vitro antiplasmodial activity (IC50) and correlate with substituent electronic profiles .
Q. How is experimental phasing applied to resolve electron density ambiguities in this compound derivatives?
SHELXC/D/E pipelines enable rapid experimental phasing for macromolecular crystals. For small molecules:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
